Methyl[1-(thietan-3-yl)propyl]amine
Description
Methyl[1-(thietan-3-yl)propyl]amine is an aliphatic amine characterized by a methyl group attached to a propylamine backbone, where the propyl chain is substituted at the 1-position with a thietan-3-yl group. Thietane, a three-membered sulfur-containing heterocycle (C₃H₆S), confers unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-methyl-1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-3-7(8-2)6-4-9-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
LPMXYWZWXRVYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CSC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thietan Ring
The thietan ring (a four-membered cyclic sulfide) is central to the structure. Several well-established methods exist for thietan ring formation, which can be adapted for the synthesis of this compound:
2.1.1. Double Nucleophilic Displacement of 1,3-Dihaloalkanes:
This classical method involves treating 1,3-dihaloalkanes with sodium sulfide (Na2S), which acts as a nucleophile to displace halide groups, forming the thietan ring via intramolecular cyclization. This approach has been widely used due to its straightforwardness and moderate to good yields. For example, 3,5-dichloropentan-2-ol treated with potassium sulfide yielded thietan derivatives in 65% yield, demonstrating the method's efficiency for related structures.2.1.2. Double Nucleophilic Displacement of Disulfonates of Alkane-1,3-Diols:
Alkane-1,3-diols can be converted into disulfonates (such as methanesulfonates), which upon reaction with sodium sulfide undergo double displacement to form the thietan ring. This method is advantageous for substrates with sensitive functional groups and has been applied in the synthesis of sulfur analogues of biologically active compounds.2.1.3. Intramolecular Nucleophilic Displacement of γ-Mercaptoalkanols:
Direct cyclization of γ-mercaptoalkanols (3-mercaptopropan-1-ols) through intramolecular nucleophilic substitution is an efficient route to thietanes. Reagents such as triphenylphosphine diethyl etherate facilitate this cyclization, yielding thietan rings under mild conditions.2.1.4. Nucleophilic Ring-Opening of Epoxides Followed by Intramolecular Displacement:
Thiolate ions generated from hydrogen sulfide or thiourea can attack epoxides (oxiranes) to form mercaptoalkanol intermediates, which then cyclize intramolecularly to form thietan-3-ols. This method allows for functionalized thietanes and has been demonstrated with chloromethyloxirane derivatives.
Functionalization to this compound
After constructing the thietan ring, the propylamine side chain is introduced or modified:
2.2.1. Alkylation and Reductive Amination:
The thietan ring-containing intermediate can be alkylated with suitable alkyl halides or undergo reductive amination with methylamine or related amines to install the this compound moiety. Lithium aluminum hydride (LiAlH4) is commonly used for reductions, while catalytic hydrogenation or sodium cyanoborohydride can facilitate reductive amination.2.2.2. Use of Protected Amines and Subsequent Deprotection:
Protection of the amine group during ring formation or functional group transformations is common to prevent side reactions. After ring synthesis, the protecting groups are removed to yield the free this compound.
Optimization Parameters
Reaction Conditions:
Temperature, solvent choice (e.g., polar aprotic solvents like DMF or DMSO), and reaction time are critical for maximizing yield and selectivity.Catalysts and Reagents:
Sodium sulfide is the primary nucleophile for ring closure. Catalysts such as triphenylphosphine derivatives can promote cyclization. Reducing agents like lithium aluminum hydride are used for amine formation.Purification:
Chromatographic techniques (e.g., column chromatography) are employed to purify the final product due to the complexity of intermediates and side products.
Data Table: Summary of Key Synthetic Routes and Yields
| Method | Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Double nucleophilic displacement | 1,3-Dihaloalkane (e.g., 3,5-dichloropentan-2-ol) | Sodium sulfide (Na2S), K2S, heat | Thietan ring intermediate | 60-70 | Well-established, moderate yields, scalable |
| Double displacement of disulfonates | Alkane-1,3-diol disulfonates | Methanesulfonyl chloride, Na2S | Thietan derivatives | 50-65 | Suitable for functionalized substrates |
| Intramolecular cyclization | γ-Mercaptoalkanols | Ph3P(OEt)2, mild heating | Spirothietane derivatives | 70-80 | Mild conditions, efficient cyclization |
| Epoxide ring-opening + cyclization | Chloromethyloxirane derivatives | H2S, Ba(OH)2, reflux | Thietan-3-ols | 60-75 | Allows functional group diversity |
| Reductive amination | Thietan ring intermediate + methylamine | LiAlH4, NaBH3CN, catalytic hydrogenation | This compound | 55-75 | Final step for amine installation, requires careful control |
Research Findings and Analysis
The double nucleophilic displacement method remains the most classical and widely used approach to synthesize the thietan ring, due to its simplicity and decent yields. However, it may require elevated temperatures and careful handling of sulfide salts to avoid side reactions.
Intramolecular nucleophilic displacement strategies, such as cyclization of γ-mercaptoalkanols, offer milder reaction conditions and higher selectivity, which is beneficial for sensitive substrates or when functional group tolerance is required.
The nucleophilic ring-opening of epoxides followed by intramolecular displacement provides a versatile route to functionalized thietan derivatives, which can be adapted for the synthesis of this compound by subsequent amine functionalization.
Reductive amination and related amine installation methods are critical for obtaining the final this compound. The choice of reducing agent and reaction conditions significantly affects the yield and purity of the amine product.
Purification techniques such as chromatography are essential to isolate the target compound due to the presence of closely related byproducts and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(thietan-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[1-(thietan-3-yl)propyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(thietan-3-yl)propyl]amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Thietane vs. Larger Heterocycles: The thietan-3-yl group’s small size and high strain may enhance binding affinity in constrained receptor pockets compared to larger, less strained systems like quinoline or indole .
- Sulfur vs. Oxygen/Nitrogen : Thietane’s sulfur atom offers distinct electronic properties (e.g., polarizability, weaker H-bonding) compared to furan (O) or indole (N) .
Physicochemical Properties
Data from structurally related amines (e.g., nitro-triazole derivatives , CPP , and methyl(2-methylpropyl)amine ) suggest trends:
Key Observations :
- The thietane ring likely reduces hydrophobicity compared to purely aromatic substituents (e.g., quinoline in ).
- Steric effects from the thietane may hinder crystallization, leading to lower melting points than nitro-triazole derivatives .
Biological Activity
Methyl[1-(thietan-3-yl)propyl]amine, with the CAS number 1783348-92-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₅NS
- Molecular Weight : 145.27 g/mol
- Structure : The compound features a thietan ring, which contributes to its unique chemical behavior and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including its potential as an insecticide and its effects on cellular mechanisms. The compound's structure allows it to interact with biological systems in several ways.
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting histone acetyltransferases (HATs). For instance, analogs of this compound may exhibit inhibitory effects on KAT6A, a histone acetyltransferase involved in gene regulation and cancer progression .
- Cell Cycle Regulation : Research indicates that related compounds can induce cell cycle arrest and senescence in cancer cells, suggesting that this compound may possess similar capabilities .
In Vitro Studies
Several studies have focused on the in vitro effects of this compound:
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| Baell et al. (2024) | ZR-75-1 (breast cancer) | 1 μM | Decline in H3K23ac levels within 10 min; persistence for up to 48 h |
| CTx Research (2019) | MVLN-MCF-7 (estrogen receptor positive) | 670 nM | Reduction in estrogen receptor levels correlated with KAT6A inhibition |
These studies demonstrate that this compound may influence critical cellular pathways associated with cancer biology.
Case Studies
A notable case study involved the application of thietane derivatives in pest control. The insecticidal activity of related compounds suggests that this compound could be effective against various pests due to its structural properties conducive to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
